REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[C:9]([S:11]([CH3:14])(=[O:13])=[O:12])[C:8]([S:15]([CH3:18])(=[O:17])=[O:16])=[CH:7][C:3]=1[C:4](Cl)=[O:5].[Cl-].[NH2:20][C:21]([NH2:23])=[NH2+:22]>>[NH2:22][C:21]([NH2:23])=[N:20][C:4](=[O:5])[C:3]1[CH:7]=[C:8]([S:15]([CH3:18])(=[O:17])=[O:16])[C:9]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:10][C:2]=1[CH3:1] |f:1.2|
|
Name
|
2-methyl-4,5-di(methylsulfonyl)benzoyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)Cl)C=C(C(=C1)S(=O)(=O)C)S(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].NC(=[NH2+])N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=NC(C1=C(C=C(C(=C1)S(=O)(=O)C)S(=O)(=O)C)C)=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |